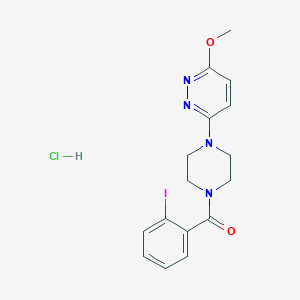![molecular formula C14H12N2O3S B2633287 2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477856-49-8](/img/structure/B2633287.png)
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring, a phenoxyethyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-furyl)hydrazinecarbothioamide with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl substituted oxadiazole derivatives.
Applications De Recherche Scientifique
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-pyrazole: Similar structure but with a pyrazole ring instead of an oxadiazole ring.
Uniqueness
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(furan-2-yl)-5-(2-phenoxyethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-2-5-11(6-3-1)17-9-10-20-14-16-15-13(19-14)12-7-4-8-18-12/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQASWVNDBKBYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide](/img/structure/B2633205.png)
![2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2633206.png)

![N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)
![5-Bromo-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2633215.png)
![4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine](/img/structure/B2633217.png)


![7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2633222.png)
![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)
![(5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2633225.png)
![rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid](/img/structure/B2633226.png)
